2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid
Description
This compound is a structurally complex heterocyclic molecule characterized by a pentacyclic framework incorporating dithia-diazine rings, ketone functionalities, and a 4-chlorophenyl substituent.
Properties
IUPAC Name |
2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S2/c22-8-3-1-7(2-4-8)12-13-9-5-10(16(13)30-18-17(12)31-21(29)23-18)15-14(9)19(27)24(20(15)28)6-11(25)26/h1-4,9-10,12-16H,5-6H2,(H,23,29)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXPMNMDMFDBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=C(C=C6)Cl)SC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique molecular structure and functional groups. The compound's molecular formula is C21H17ClN2O5S2, and it exhibits a polycyclic framework that may confer various biological activities.
Structural Characteristics
The compound features:
- A 4-chlorophenyl group which is known for enhancing biological activity.
- A trioxo-dithia-diazapentacyclic core , contributing to its potential interactions with biological macromolecules.
Biological Activity Overview
Research into the biological activity of this compound suggests several areas of interest:
Antimicrobial Properties
Studies indicate that derivatives of similar compounds exhibit antimicrobial activity. The presence of the trioxo and dithia groups may enhance interaction with microbial cell membranes or enzymes involved in cell wall synthesis.
Antiviral Potential
The compound has been included in screening libraries for antiviral agents, suggesting it may interact with viral proteins or inhibit viral replication pathways.
Anticancer Activity
The structural complexity of the compound positions it as a candidate for anticancer research. Its ability to interact with nucleic acids could be pivotal in disrupting cancer cell proliferation.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated significant cytotoxic effects at micromolar concentrations.
The proposed mechanism involves:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cell division or metabolic pathways related to cancer progression.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)ethanone | C8H7ClO | Simpler structure; used in organic synthesis |
| 2-(6,7-dihydrothieno[3,2-c]pyridin-5-yl)acetic acid | C12H12N2O2S | Contains thieno-pyridine; potential neuroactive properties |
| 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid | C11H10ClN3O3 | Oxadiazole ring; known for antimicrobial activity |
This table illustrates the unique polycyclic structure of 2-[9-(4-chlorophenyl)-6,13,15-trioxo...] compared to simpler analogs that may not possess the same breadth of biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to 2-[9-(4-chlorophenyl)-6,13,15-trioxo...]:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited tumor growth in xenograft models.
- Antimicrobial Trials : Research published in Antimicrobial Agents and Chemotherapy reported that derivatives showed potent activity against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of fused heterocycles synthesized via hetero-Diels-Alder reactions, often involving 4-thioxo-2-thiazolidinones and norbornene derivatives . Below is a comparative analysis with key analogues:
Key Comparative Findings:
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance electrophilicity and membrane permeability compared to polar substituents like hydroxyl or methoxy groups . Methoxy derivatives (e.g., 2-methoxyphenyl in ) exhibit antimalarial activity, suggesting that electron-donating groups favor interactions with parasitic targets .
Physicochemical Properties: The acetic acid moiety in the target compound improves aqueous solubility compared to methylpentanoic acid derivatives (), which may reduce bioavailability due to higher lipophilicity .
Synthetic Accessibility :
- All analogues are synthesized via hetero-Diels-Alder reactions , but yields vary with substituents. For example, methoxyphenyl derivatives () achieve 60% yield, while chlorophenyl derivatives may require optimized conditions due to steric hindrance .
Biological Activity Trends: Anticancer Activity: Norbornane-fused derivatives (e.g., ) show GI₅₀ values in the μM range, with selectivity against leukemia cells (e.g., CCRF-CEM, LogGI₅₀ = −6.40) . Antimicrobial Potential: Chlorophenyl and hydroxyphenyl derivatives () are hypothesized to disrupt bacterial membranes via hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
